molecular formula C10H16F3NO B2710323 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane CAS No. 1909327-15-6

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

Cat. No.: B2710323
CAS No.: 1909327-15-6
M. Wt: 223.239
InChI Key: HMPMMGLOKNPPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is a spirocyclic compound characterized by the presence of a trifluoromethyl group, an oxygen atom, and a nitrogen atom within its spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5This method utilizes visible-light-driven photoredox catalysis to generate trifluoromethyl radicals, which then react with suitable precursors to form the desired spirocyclic structure . The reaction conditions often include the use of ruthenium or iridium-based photoredox catalysts under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photoredox catalysis process, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding selectivity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO/c11-10(12,13)8-1-4-14-7-9(8)2-5-15-6-3-9/h8,14H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPMMGLOKNPPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C(F)(F)F)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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